Tetrakis(4-(bromomethyl)phenyl)methane
CAS No.:
Cat. No.: VC16009726
Molecular Formula: C29H24Br4
Molecular Weight: 692.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H24Br4 |
|---|---|
| Molecular Weight | 692.1 g/mol |
| IUPAC Name | 1-(bromomethyl)-4-[tris[4-(bromomethyl)phenyl]methyl]benzene |
| Standard InChI | InChI=1S/C29H24Br4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-20H2 |
| Standard InChI Key | XHEOIROYZFRKEW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr |
Introduction
Molecular Structure and Characterization
Structural Features
Tetrakis(4-(bromomethyl)phenyl)methane features a central carbon atom bonded to four benzene rings, each substituted with a bromomethyl (-CH₂Br) group at the para position. This arrangement creates a symmetrical tetrahedral geometry, as confirmed by X-ray crystallography in related compounds like tetrakis(4-bromophenyl)methane (TBPM) . The presence of bromine atoms at the terminal methyl positions enhances electrophilic reactivity, enabling nucleophilic substitution reactions for functionalization.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₄Br₄ |
| Molecular Weight | 692.1 g/mol |
| IUPAC Name | 1-(Bromomethyl)-4-[tris(4-(bromomethyl)phenyl)methyl]benzene |
| SMILES Notation | C1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr |
| Canonical InChI Key | XHEOIROYZFRKEW-UHFFFAOYSA-N |
The compound’s symmetry and high halogen content are critical for its crystalline packing behavior, as observed in analogous structures like tetrakis(4-nitrophenyl)methane (TNPM) .
Synthesis and Manufacturing
Key Reaction:
This method mirrors the synthesis of tetrakis(4-bromophenyl)methane (TBPM), where bromine is introduced at the phenyl rings . Yield optimization remains a challenge due to steric hindrance and competing side reactions.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of analogous brominated compounds, such as TBPM, reveals decomposition temperatures exceeding 300°C, suggesting robust thermal stability . The bromomethyl groups likely reduce volatility, enhancing suitability for high-temperature applications.
Solubility
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves in aromatic solvents like toluene and dichloromethane. This behavior aligns with its hydrophobic aromatic backbone.
Reactivity
The bromomethyl groups serve as excellent leaving groups, facilitating nucleophilic substitutions. For example, reactions with amines or thiols can produce functionalized derivatives for polymer cross-linking .
Applications in Materials Science
Porous Organic Frameworks (POFs)
Tetrakis(4-(bromomethyl)phenyl)methane acts as a tetrahedral node in POFs, enabling the construction of high-surface-area materials for gas storage. Azo-linked POFs derived from similar precursors demonstrate CO₂ uptake capacities of 4.2 mmol/g at 1 bar and 273 K .
Polymer Cross-Linking
The compound’s four reactive sites make it an effective cross-linker in polymer networks. For instance, nickel-catalyzed coupling with bis(bromomethyl)benzene yields rigid, thermally stable polymers .
Table 2: Comparative Performance of Brominated Cross-Linkers
| Cross-Linker | Polymer Tg (°C) | Thermal Decomposition (°C) |
|---|---|---|
| Tetrakis(4-(bromomethyl)phenyl)methane | 215 | 310 |
| 1,2-Bis(bromomethyl)benzene | 180 | 280 |
Related Compounds and Comparative Analysis
Tetrakis(4-Bromophenyl)methane (TBPM)
TBPM shares structural similarity but lacks methyl groups, reducing its reactivity in nucleophilic substitutions .
1,1,2,2-Tetrakis(4-Bromophenyl)ethene (TBPE)
TBPE’s ethylene core enables π-stacking interactions, enhancing suitability for optoelectronic applications .
Future Research Directions
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